Dicyclohexyl sebacate
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Overview
Description
Dicyclohexyl sebacate is an organic compound with the molecular formula C22H38O4. It is a diester derived from sebacic acid and cyclohexanol. This compound is known for its use as a plasticizer, which enhances the flexibility and durability of polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dicyclohexyl sebacate is typically synthesized through the esterification reaction between sebacic acid and cyclohexanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to remove water formed during the reaction. The general reaction is as follows:
Sebacic Acid+2Cyclohexanol→Dicyclohexyl Sebacate+Water
Industrial Production Methods
In industrial settings, the production of this compound involves continuous esterification processes. The reaction mixture is heated in a reactor, and the water formed is continuously removed to drive the reaction to completion. The product is then purified through distillation or recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl sebacate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to sebacic acid and cyclohexanol.
Oxidation: Under strong oxidative conditions, the cyclohexyl groups can be oxidized to form cyclohexanone or cyclohexanol derivatives.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester bond is broken and replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Sebacic acid and cyclohexanol.
Oxidation: Cyclohexanone or cyclohexanol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Dicyclohexyl sebacate has a wide range of applications in scientific research and industry:
Chemistry: Used as a plasticizer in the production of flexible polymers and resins.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored as a component in medical devices and controlled-release formulations.
Industry: Utilized in the manufacture of lubricants, adhesives, and coatings to enhance flexibility and durability.
Mechanism of Action
The primary mechanism of action of dicyclohexyl sebacate as a plasticizer involves its ability to insert itself between polymer chains, reducing intermolecular forces and increasing the flexibility of the material. This results in enhanced mechanical properties and durability of the polymer.
Comparison with Similar Compounds
Similar Compounds
- Dicyclohexyl phthalate
- Dibutyl sebacate
- Diethylhexyl sebacate
Comparison
Dicyclohexyl sebacate is unique due to its specific combination of sebacic acid and cyclohexanol, which imparts distinct properties such as higher thermal stability and lower volatility compared to other plasticizers like dicyclohexyl phthalate. Additionally, its biocompatibility makes it suitable for applications in medical and biological fields, where other plasticizers may not be appropriate.
Properties
CAS No. |
4121-15-7 |
---|---|
Molecular Formula |
C22H38O4 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
dicyclohexyl decanedioate |
InChI |
InChI=1S/C22H38O4/c23-21(25-19-13-7-5-8-14-19)17-11-3-1-2-4-12-18-22(24)26-20-15-9-6-10-16-20/h19-20H,1-18H2 |
InChI Key |
OQCGQYSHNVXOJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(=O)CCCCCCCCC(=O)OC2CCCCC2 |
Origin of Product |
United States |
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